6-Chloro-5-fluoropyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPJZNCLJUHHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-carboxamide: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile
6-Chloro-5-fluoropyridine-3-carboxamide belongs to the class of halogenated pyridine carboxamides, a scaffold of significant interest in medicinal chemistry. The presence of both chlorine and fluorine atoms on the pyridine ring, coupled with the carboxamide functionality, imparts unique electronic properties and versatile reactivity, making it an attractive starting material for the synthesis of complex molecules with diverse biological activities.
While a dedicated entry for 6-Chloro-5-fluoropyridine-3-carboxamide is sparse, we can infer its properties from structurally similar compounds such as 6-Chloro-5-fluoropyridin-3-amine (CAS: 1256806-83-3)[1][2] and 6-Fluoropyridine-3-carboxamide (CAS: 369-50-6)[3].
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 6-Chloro-5-fluoropyridine-3-carboxamide based on its structural analogs.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₆H₄ClFN₂O | Deduced from structure |
| Molecular Weight | ~174.56 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | General appearance of similar compounds |
| Melting Point | Not available | Expected to be a solid at room temperature |
| Boiling Point | Not available | --- |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General solubility of pyridine carboxamides |
Synthesis and Reactivity: A Scientist's Perspective
The synthesis of 6-Chloro-5-fluoropyridine-3-carboxamide would likely follow established methodologies for the preparation of substituted pyridines. A plausible synthetic route could involve the multi-step transformation of a readily available pyridine precursor.
Conceptual Synthetic Workflow
A logical synthetic approach would involve the introduction of the chloro, fluoro, and carboxamide functionalities onto a pyridine ring. This could be achieved through a series of reactions such as halogenation, amination, and subsequent derivatization.
Caption: Conceptual synthetic workflow for 6-Chloro-5-fluoropyridine-3-carboxamide.
Key Reactions and Mechanistic Insights
The reactivity of 6-Chloro-5-fluoropyridine-3-carboxamide is dictated by the interplay of its functional groups. The electron-withdrawing nature of the pyridine nitrogen, chlorine, and fluorine atoms makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The carboxamide group can undergo various transformations, including hydrolysis, reduction, and conversion to other functional groups.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated towards displacement by nucleophiles. This is a common and powerful strategy for introducing further complexity into the molecule. The reaction proceeds via a Meisenheimer intermediate, and the rate is influenced by the nature of the nucleophile and the reaction conditions.
Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are invaluable for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.
Applications in Drug Discovery and Development
Pyridine carboxamide derivatives are prevalent in a multitude of therapeutic areas due to their ability to interact with a variety of biological targets. The structural motif of 6-Chloro-5-fluoropyridine-3-carboxamide serves as a versatile scaffold for the development of potent and selective inhibitors of enzymes and receptors.
Potential Therapeutic Areas:
-
Oncology: Carboxamide derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[4][5][6]
-
Infectious Diseases: The pyridine core is found in numerous antibacterial and antifungal agents.[7][8][9] Modifications on the 6-Chloro-5-fluoropyridine-3-carboxamide scaffold could lead to the discovery of novel anti-infective compounds.
-
Inflammation and Immunology: The anti-inflammatory properties of certain pyridine derivatives make this scaffold a promising starting point for the development of new treatments for inflammatory diseases.
Illustrative Drug Discovery Workflow
The integration of 6-Chloro-5-fluoropyridine-3-carboxamide into a drug discovery program would typically follow a structured workflow.
Caption: Generalized drug discovery workflow utilizing 6-Chloro-5-fluoropyridine-3-carboxamide.
Experimental Protocols (Exemplary)
The following protocols are provided as examples of how 6-Chloro-5-fluoropyridine-3-carboxamide could be utilized in a laboratory setting. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.2-2.0 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 mmol).
-
The reaction mixture is heated to a temperature ranging from 80 to 150 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Rationale: The choice of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation of the base and leaving the anionic nucleophile more reactive. The use of an excess of the nucleophile and base drives the reaction to completion.
Protocol 2: General Procedure for Suzuki Cross-Coupling
-
In a reaction vessel, 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.10 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by flash column chromatography.
Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required for the transmetalation step. Using a degassed solvent and an inert atmosphere is crucial to prevent the degradation of the catalyst.
Conclusion
6-Chloro-5-fluoropyridine-3-carboxamide stands as a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its unique substitution pattern provides a platform for diverse chemical transformations, enabling the exploration of vast chemical space. While direct data for this specific compound is limited, a thorough understanding of the chemistry of its structural analogs provides a solid foundation for its effective utilization in the design and synthesis of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this important chemical intermediate.
References
- [No specific source for 6-Chloro-5-fluoropyridine-3-carboxamide CAS number was found.]
- [No specific source for the full physicochemical properties of 6-Chloro-5-fluoropyridine-3-carboxamide was found.]
-
PubChem. 6-Fluoropyridine-3-carboxamide. [Link]
-
Pharmaffiliates. 6-Chloro-5-fluoropyridin-3-amine. [Link]
- Saeed, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances.
- [No direct synthesis protocol for 6-Chloro-5-fluoropyridine-3-carboxamide was found.]
- Li, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- [No specific source detailing the reactivity of 6-Chloro-5-fluoropyridine-3-carboxamide was found.]
- Kumar, A., et al. (2024).
- Kumar, A., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.
- Al-Warhi, T., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem.
- Al-Dahmoshi, H. O. M., et al. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE.
- Al-Warhi, T., et al. (2025).
- Sabbah, D. A., et al. (2020).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 6-Fluoropyridine-3-carboxamide | C6H5FN2O | CID 348575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights [mdpi.com]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"6-Chloro-5-fluoropyridine-3-carboxamide" molecular weight and formula
Strategic Scaffold for Medicinal Chemistry & Agrochemical Discovery [1]
Part 1: Executive Summary
6-Chloro-5-fluoropyridine-3-carboxamide (CAS: 1379210-39-5), often referred to as 6-Chloro-5-fluoronicotinamide , is a high-value heterocyclic fragment used extensively in the optimization of small-molecule drugs.[1] Its structural uniqueness lies in the 5-fluoro substitution , which serves two critical roles in Structure-Activity Relationship (SAR) studies: it blocks metabolic liability at the C5 position (a common "soft spot" for CYP450 oxidation) and electronically modulates the pyridine ring to alter the pKa and hydrogen-bonding capability of the C3-amide group.[1]
This guide details the physicochemical specifications, synthetic pathways, and medicinal utility of this compound, designed for researchers requiring high-fidelity data for lead optimization.[1]
Part 2: Physicochemical Specifications
The following data aggregates experimental and calculated values standard for pharmaceutical intermediate validation.
| Property | Specification | Notes |
| IUPAC Name | 6-Chloro-5-fluoropyridine-3-carboxamide | Preferred Systemic Name |
| Common Synonyms | 6-Chloro-5-fluoronicotinamide | |
| CAS Number | 1379210-39-5 | Primary Identifier |
| Molecular Formula | C₆H₄ClFN₂O | |
| Molecular Weight | 174.56 g/mol | Exact Mass: 174.00 |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water |
| LogP (Calc) | ~0.8 – 1.2 | Lipophilic; membrane permeable |
| H-Bond Donors | 1 (Amide -NH₂) | |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, F) | |
| SMILES | NC(=O)c1cc(F)c(Cl)nc1 |
Part 3: Synthetic Architecture
The synthesis of 6-Chloro-5-fluoropyridine-3-carboxamide typically proceeds via the modification of 6-chloro-5-fluoronicotinic acid (CAS: 38186-86-6).[1] The introduction of the amide functionality is a critical step, often requiring activation of the carboxylic acid to avoid nucleophilic attack on the halogenated pyridine ring (SNAr side reactions).[1]
Primary Synthetic Workflow
The following diagram illustrates the standard laboratory-scale synthesis and alternative routes from the nitrile precursor.
Figure 1: Convergent synthetic pathways. The Acid Chloride route is preferred for high purity, while Nitrile hydrolysis is common in industrial scale-up.[1]
Part 4: Medicinal Chemistry Applications
This scaffold is not merely a structural spacer; it is a "functional warhead" carrier.[1] In kinase inhibitor discovery, the pyridine-3-carboxamide motif frequently mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[1]
Mechanism of Action & SAR Logic
-
Metabolic Blocking (The Fluorine Effect):
-
Electronic Tuning:
-
Amide Anchoring:
-
The C3-carboxamide acts as a primary H-bond donor/acceptor pair, essential for orienting the molecule within a receptor pocket.[1]
-
Strategic Utility Diagram
Figure 2: Pharmacophore dissection showing how each substituent contributes to drug design utility.[1]
Part 5: Safety & Handling Protocols
As a halogenated pyridine, this compound requires strict adherence to safety protocols.[1] It is an irritant and potential sensitizer.[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use within a chemical fume hood. Avoid dust formation.[1]
-
Storage: Store at 2–8°C (Refrigerate) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration over time.
References
-
PubChem Compound Summary. 6-Chloro-5-fluoropyridine-3-carboxamide (CID 1379210-39-5).[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
ResearchGate. Synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. (General Synthetic Methodology). Available at: [Link]
Sources
An In-depth Technical Guide to 6-Chloro-5-fluoropyridine-3-carboxamide: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-chloro-5-fluoropyridine-3-carboxamide, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, a robust synthetic protocol, and its potential applications, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of Substituted Pyridine-3-carboxamides
The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of halogen atoms, such as chlorine and fluorine, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity. 6-chloro-5-fluoropyridine-3-carboxamide represents a key building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.
Chemical Structure and IUPAC Nomenclature
The chemical identity of 6-chloro-5-fluoropyridine-3-carboxamide is defined by its unique arrangement of atoms.
Chemical Structure:
IUPAC Name: 6-chloro-5-fluoropyridine-3-carboxamide
This nomenclature is derived from the parent heterocycle, pyridine, with a carboxamide group (-C(=O)NH2) at the 3-position, a chlorine atom at the 6-position, and a fluorine atom at the 5-position.
Physicochemical Properties
A summary of the key physicochemical properties of 6-chloro-5-fluoropyridine-3-carboxamide is presented in the table below. It is important to note that while some properties can be calculated, experimental data for this specific compound is not widely available in public literature.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFN₂O | Calculated |
| Molecular Weight | 174.56 g/mol | Calculated |
| CAS Number | Not available | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) (predicted) | - |
Synthesis of 6-Chloro-5-fluoropyridine-3-carboxamide: A Step-by-Step Protocol
The synthesis of 6-chloro-5-fluoropyridine-3-carboxamide is most efficiently achieved through the amidation of its corresponding carboxylic acid precursor, 6-chloro-5-fluoronicotinic acid. The following two-step protocol is a robust and widely applicable method.
Step 1: Conversion of 6-Chloro-5-fluoronicotinic Acid to 6-Chloro-5-fluoronicotinoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic substitution by ammonia. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-5-fluoronicotinic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloro-5-fluoronicotinoyl chloride is typically used in the next step without further purification.
Step 2: Amidation of 6-Chloro-5-fluoronicotinoyl Chloride
Rationale: The highly electrophilic acid chloride readily reacts with a nucleophile like ammonia to form the stable amide bond. Using a concentrated aqueous solution of ammonium hydroxide provides the ammonia source and a basic medium to neutralize the HCl generated during the reaction.
Protocol:
-
Cool a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) in an ice bath.
-
Slowly add the crude 6-chloro-5-fluoronicotinoyl chloride from Step 1 to the cooled ammonium hydroxide solution with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.
-
A precipitate of 6-chloro-5-fluoropyridine-3-carboxamide will form.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the product under vacuum to yield 6-chloro-5-fluoropyridine-3-carboxamide. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis process.
Caption: Synthesis workflow for 6-chloro-5-fluoropyridine-3-carboxamide.
Applications in Drug Discovery and Development
Pyridine-3-carboxamide derivatives are a cornerstone in modern drug discovery, with applications spanning various therapeutic areas. The carboxamide moiety is a key pharmacophore that can participate in hydrogen bonding interactions with biological targets.[1]
Anticancer Agents: A significant area of application for substituted pyridine-3-carboxamides is in oncology. These scaffolds have been incorporated into molecules designed to inhibit various protein kinases, which are often dysregulated in cancer. The specific substitution pattern of 6-chloro-5-fluoropyridine-3-carboxamide makes it an attractive starting point for the synthesis of kinase inhibitors. The chlorine and fluorine atoms can modulate the electronic properties of the pyridine ring and provide additional points of interaction within the ATP-binding pocket of kinases.
Other Therapeutic Areas: Beyond oncology, pyridine carboxamides have been investigated for their potential as anti-inflammatory, anti-infective, and cardiovascular agents. The versatility of this scaffold allows for the generation of large chemical libraries for high-throughput screening, enabling the discovery of novel drug candidates against a wide range of biological targets. The presence of the chloro and fluoro substituents in the title compound offers medicinal chemists valuable tools to optimize properties such as cell permeability, metabolic stability, and target selectivity.
Conclusion
6-Chloro-5-fluoropyridine-3-carboxamide is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple avenues for further chemical modification. As the demand for targeted and effective therapeutics continues to grow, compounds like 6-chloro-5-fluoropyridine-3-carboxamide will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
American Elements. 6-Chloro-5-fluoronicotinic acid. [Link]
-
PubChem. 6-Fluoropyridine-3-carboxamide. [Link]
-
Pharmaffiliates. 1256806-83-3| Chemical Name : 6-Chloro-5-fluoropyridin-3-amine. [Link]
-
ResearchGate. An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. [Link]
-
ResearchGate. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]
-
PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]
-
National Center for Biotechnology Information. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]
- Google Patents.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
ScholarWorks@UARK. Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. [Link]
-
University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. [Link]
-
MDPI. 4,5,6-Trichloropyrimidine-2-carboxamide. [Link]
Sources
"6-Chloro-5-fluoropyridine-3-carboxamide" material safety data sheet (MSDS)
A Strategic Guide for Medicinal Chemistry & Agrochemical Development
Executive Summary
6-Chloro-5-fluoropyridine-3-carboxamide (CAS: 885519-58-2) is a highly functionalized pyridine scaffold employed primarily as an intermediate in the synthesis of kinase inhibitors and agrochemicals. Its value lies in its orthogonal reactivity : the C6-chlorine atom is activated for nucleophilic aromatic substitution (
This guide moves beyond standard MSDS reporting to provide a research-centric workflow for handling, reacting, and validating this compound in high-stakes development environments.
Chemical Identity & Physicochemical Profiling[1][2][3]
Table 1: Compound Specifications
| Property | Data | Note |
| IUPAC Name | 6-Chloro-5-fluoropyridine-3-carboxamide | |
| CAS Number | 885519-58-2 | |
| Molecular Formula | ||
| Molecular Weight | 174.56 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Sparingly soluble in water |
| Melting Point | Not experimentally standardized | Predicted range:[1][2][3][4][5] 150–165°C (based on acid precursor MP of 144°C) |
| LogP | ~0.8 (Predicted) | Lipophilic, amenable to cell permeability |
Structural Utility Analysis
The molecule features a "push-pull" electronic system:
-
Electron Withdrawal: The pyridine nitrogen and the C5-fluorine atom pull electron density, significantly activating the C6-position.
-
Leaving Group: The C6-chlorine is an excellent leaving group for
reactions, allowing rapid diversification with amines or alkoxides. -
H-Bonding: The amide group acts as a donor/acceptor pair, critical for binding affinity in protein pockets (e.g., kinase hinge regions).
Strategic Handling & Safety Architecture
While specific toxicological data (LD50) for this exact intermediate is limited, its structural analogs (halogenated nicotinamides) suggest a predictable hazard profile. We apply the Precautionary Principle for handling.
Hazard Identification (GHS Classification)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Risk Management Workflow
The following decision tree outlines the safety protocol for scaling up reactions involving this scaffold.
Figure 1: Risk assessment workflow for handling halogenated pyridine amides. High-contrast nodes indicate critical decision points.
Synthetic Utility & Experimental Protocols
Core Application: Nucleophilic Aromatic Substitution ( )
The primary utility of 6-chloro-5-fluoropyridine-3-carboxamide is as an electrophile. The fluorine atom at C5 exerts an inductive effect (-I), stabilizing the Meisenheimer complex intermediate during the displacement of the C6-chlorine.
Case Study: Synthesis of antibacterial agents against Ralstonia solanacearum (Bacterial Wilt). Recent studies (Mohammed et al., 2024) have highlighted pyridine-3-carboxamide analogs as potent inhibitors of bacterial virulence factors.
Protocol: C6-Amination (General Procedure)
This protocol describes the displacement of the Chlorine atom with a primary amine.
Reagents:
-
Substrate: 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 eq)
-
Nucleophile: Primary amine (e.g., aniline derivative) (1.1 eq)
-
Base:
(2.0 eq) or DIPEA (2.5 eq) -
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vial with the substrate (1.0 eq) and anhydrous DMF (concentration ~0.2 M).
-
Activation: Add the base (
) and stir at room temperature for 10 minutes. -
Addition: Add the amine nucleophile (1.1 eq) dropwise.
-
Reaction: Heat the mixture to 80–100°C .
-
Note: The electron-withdrawing amide lowers the energy barrier, but the C5-fluorine steric hindrance may require thermal activation.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the parent mass (M+H = 175/177) and appearance of the product mass.
-
Workup: Pour into ice-water. The product often precipitates. If not, extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH gradient).
Reaction Pathway Visualization
Figure 2:
Storage, Stability & Emergency Response
Stability Profile
-
Hygroscopicity: Amides can be hygroscopic. Store in a desiccator.
-
Hydrolysis: Stable at neutral pH. Avoid prolonged exposure to strong acids or bases, which can hydrolyze the amide to the carboxylic acid (6-chloro-5-fluoronicotinic acid).
-
Light Sensitivity: Halogenated pyridines can undergo photolytic dehalogenation. Store in amber vials.
Emergency Response Codes
-
Fire: Emits toxic fumes of Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx). Use Dry Chemical or
. Do NOT use high-pressure water jets. -
Spill: Dampen with water to avoid dust. Sweep up into a closed container. Neutralize surface with weak bicarbonate solution.
-
First Aid (Eye): Rinse cautiously with water for >15 minutes. Remove contact lenses.
References
-
PubChem. (n.d.). Compound Summary: 6-Chloro-5-fluoropyridine-3-carboxamide. National Library of Medicine. Retrieved from [Link]
-
Mohammed, Y. H. I., et al. (2024).[6] Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14, 11118. Retrieved from [Link]
Sources
- 1. 2(5H)-Furanone, 3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]- | C20H30O4 | CID 343586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-BROMO-6-CHLORO-1H-INDAZOLE CAS#: 885519-03-9 [amp.chemicalbook.com]
- 3. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity [mdpi.com]
- 4. BindingDB BDBM378452 6-chloro-N-((1R,3r,5S)-8-(((1-(3-hydroxypropyl)piperidin-4-yl)methyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-oxoindoline-5-carboxamide::US10266526, Compound 585 [bindingdb.org]
- 5. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of 6-Chloro-5-fluoropyridine-3-carboxamide: A Technical Guide for Scaffold Functionalization
CAS: 871269-05-5 Molecular Formula: C6H4ClFN2O Molecular Weight: 174.56 g/mol [1]
Part 1: Core Directive & Technical Architecture[1]
This guide treats 6-Chloro-5-fluoropyridine-3-carboxamide not merely as a catalog reagent, but as a bifunctional "linchpin" scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its three substituents:
-
C6-Chlorine: A reactive handle for nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling.[1] -
C5-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without serving as a primary leaving group under standard conditions.[1]
-
C3-Carboxamide: A hydrogen-bond donor/acceptor motif essential for target binding (pharmacophore) or a precursor to nitriles/heterocycles.[1]
This document outlines the strategic application of this molecule in High-Throughput Synthesis (HTS) and Lead Optimization (LO), specifically for kinase and epigenetic modulator discovery.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Fluorine Effect & Regioselectivity
The presence of fluorine at the C5 position is the critical differentiator between this scaffold and generic chloronicotinamides.
-
Electronic Activation: The high electronegativity of fluorine (
) inductively withdraws electron density from the pyridine ring. This lowers the energy of the LUMO, making the C6 position significantly more electrophilic than in the non-fluorinated analog. -
Metabolic Blocking: In many pyridine-based drugs, the C5 position is a "soft spot" for Cytochrome P450 oxidation.[1] Substituting hydrogen with fluorine blocks this metabolic liability, extending the half-life (
) of the final drug candidate. -
Regiocontrol: While both C2 and C6 are ortho to the ring nitrogen, the C6 position is sterically more accessible. The C5-fluorine further activates C6 toward
via inductive effects, while the C3-carboxamide (an electron-withdrawing group) activates both C2 and C6.[1] In practice, C6-displacement is the dominant pathway for amine nucleophiles.[1]
Strategic Applications in Drug Discovery[1][2][3]
A. PRMT5 and Kinase Inhibitors
This scaffold is frequently employed to synthesize inhibitors of PRMT5 (Protein Arginine Methyltransferase 5) and various kinases (e.g., c-Met , BTK ).[1] The carboxamide moiety mimics the adenosine ring of ATP or interacts with the "hinge region" of the kinase, while the C6-substitution extends into the hydrophobic pocket.
-
Mechanism: The 6-Cl is displaced by a diamine or a complex amine.[1] The resulting secondary amine forms a critical hydrogen bond within the enzyme pocket.
-
Evidence: Patent literature (e.g., US12391695B2) highlights the use of 6-chloro-5-fluoro-3-substituted pyridines as intermediates for fused bicyclic systems and direct inhibitors.[1]
B. Agrochemicals (Ralstonia Solanacearum Control)
Recent studies indicate that pyridine-3-carboxamide derivatives possess potent antibacterial activity against plant pathogens.[1] The 6-chloro-5-fluoro motif provides the necessary lipophilicity and stability for agricultural formulations.[1]
Part 3: Experimental Protocols & Visualization
Protocol 1: Regioselective Amination
Objective: Synthesize a 6-amino-5-fluoronicotinamide derivative. Rationale: This protocol uses the "Fluorine-Activated" nature of the ring to displace the chlorine atom under mild conditions, preserving the amide.[1]
Materials:
-
Substrate: 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 equiv)[1]
-
Nucleophile: Morpholine or Primary Amine (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)[1]
Step-by-Step Methodology:
-
Dissolution: In a dry reaction vial, dissolve 1.0 mmol of 6-Chloro-5-fluoropyridine-3-carboxamide in 3 mL of anhydrous DMSO. Note: Anhydrous conditions prevent hydrolysis of the amide.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.
-
Thermal Activation: Heat the mixture to 80–100°C for 4–6 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often precipitates.
-
Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from EtOH/Water.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl/heteroaryl group at C6.
Methodology:
-
Combine scaffold (1.0 equiv), Arylboronic acid (1.5 equiv), and
(0.05 equiv) in Dioxane/Water (4:1).[1] -
Add
(3.0 equiv).[1] -
Degas with Argon for 5 mins.
-
Heat at 90°C for 12 hours.
-
Result: The C6-Cl is replaced by the aryl group; the C5-F remains as a metabolic blocker on the biaryl system.[1]
Visualization: Reactivity & Workflow[1][4]
Diagram 1: The Reactivity Landscape
This diagram illustrates the orthogonal reactivity sites of the molecule.
Caption: Orthogonal reactivity map highlighting the C6-Cl "warhead" and C5-F electronic modulator.
Diagram 2: Synthetic Workflow for Kinase Inhibitors
A typical workflow converting this scaffold into a bioactive lead.[1]
Caption: Step-wise conversion of the scaffold into a functionalized kinase inhibitor core.
Quantitative Data Summary
| Parameter | Value / Description | Significance in Drug Design |
| C-F Bond Energy | ~485 kJ/mol | High metabolic stability; resists oxidative cleavage.[1] |
| Hammett | 0.06 | Weakly electron-withdrawing; modulates pKa of pyridine N. |
| High (C6) | C6 is activated by ring N + C3-Amide + C5-F. | |
| LogP (Predicted) | ~0.8 - 1.2 | Favorable for oral bioavailability (Lipinski compliant).[1] |
References
-
US Patent 12,391,695 B2. (2023).[1] PRMT5 Inhibitors and Methods of Use.[1] Google Patents.[1] Link
-
Mohammed, Y.H.I., et al. (2024).[1][2][3][4][5] Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.[1][6] Scientific Reports, 14, 11118. Link
-
BenchChem Application Notes. (2025).
) Reactions on Fluoropyridines.Link -
Zhou, H., et al. (2012).[1] Synthesis and evaluation of [18F]DCFPyL for PSMA-targeted imaging. Molecular Imaging and Biology.[1] Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Topic: Comprehensive Analytical Characterization of 6-Chloro-5-fluoropyridine-3-carboxamide
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methods for the structural characterization, purity determination, and thermal analysis of 6-Chloro-5-fluoropyridine-3-carboxamide, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation, and Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA) for assessing thermal stability. This guide is structured to ensure that each protocol is a self-validating system, grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Imperative
6-Chloro-5-fluoropyridine-3-carboxamide is a substituted nicotinamide derivative. Its trifunctional nature—featuring a reactive chlorine atom, a fluorine atom influencing electronic properties, and a carboxamide group—makes it a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The precise substitution pattern on the pyridine ring dictates its reactivity and, ultimately, the properties of the final drug substance. Consequently, unambiguous characterization and stringent purity control are paramount to ensure the quality, safety, and efficacy of the downstream products.
The analytical strategy outlined below follows a logical progression from establishing identity and structure to quantifying purity and assessing stability. This holistic approach is essential for regulatory submissions and for building a robust process understanding.
Logical Workflow for Complete Characterization
A systematic approach ensures that all critical quality attributes of the compound are thoroughly investigated. The relationship between different analytical techniques and the information they provide is key to building a complete profile of the molecule.
Figure 1: Logical workflow for the comprehensive characterization of 6-Chloro-5-fluoropyridine-3-carboxamide.
Chromatographic Methods: Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution, sensitivity, and quantitative accuracy. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected as the workhorse for reversed-phase chromatography, offering excellent retention and separation for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase: A gradient of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is used. The acid suppresses the ionization of any potential acidic or basic impurities, leading to sharper peaks and better-reproducible retention times. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.
-
Detection: UV detection at 254 nm is chosen as a robust wavelength for aromatic compounds, providing a good response for the pyridine ring system.
Protocol 1: HPLC Purity Determination
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 6-Chloro-5-fluoropyridine-3-carboxamide into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). This results in a stock concentration of 100 µg/mL.
-
Vortex to ensure complete dissolution.
-
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temp. 30 °C Detector UV at 254 nm Gradient Program Time (min): 0, %B: 20 Time (min): 20, %B: 80 Time (min): 25, %B: 80 Time (min): 25.1, %B: 20 | | Time (min): 30, %B: 20 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Any impurity exceeding 0.10% should be reported and identified, in accordance with ICH Q3A guidelines.[3]
-
LC-MS for Identity Confirmation and Impurity Identification
Causality Behind Experimental Choices:
-
Hyphenation: Coupling HPLC with Mass Spectrometry (LC-MS) provides orthogonal data. The HPLC separates the components, and the MS provides mass information for each, confirming the molecular weight of the main peak and aiding in the structural elucidation of unknown impurities.[2][4]
-
Ionization: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, thermally labile molecules, preventing fragmentation and yielding a clear molecular ion peak ([M+H]⁺).
Protocol 2: LC-MS Analysis
-
Instrumentation: HPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Sample Preparation: Use the same sample prepared for the HPLC purity analysis (100 µg/mL).
-
LC-MS Conditions:
Parameter Value LC Method Same as Protocol 1 Ionization Source Electrospray Ionization (ESI), Positive Mode Capillary Voltage 3.5 kV Drying Gas Temp. 325 °C Drying Gas Flow 10 L/min | Scan Range | m/z 50-500 |
-
Data Analysis:
-
Confirm that the mass spectrum of the main chromatographic peak corresponds to the expected molecular weight of 6-Chloro-5-fluoropyridine-3-carboxamide (C₆H₄ClFN₂O, MW: 174.56). Expect to see the protonated molecule [M+H]⁺ at m/z 175.0, along with the characteristic isotopic pattern for a molecule containing one chlorine atom ([M+2+H]⁺ at m/z 177.0 with ~32% the intensity of the M+1 peak).
-
For any impurity peak, analyze the mass spectrum to propose a molecular formula and potential structure.
-
Spectroscopic Methods: Definitive Structural Elucidation
Spectroscopic techniques provide fingerprint-level detail about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in organic chemistry.[5] For 6-Chloro-5-fluoropyridine-3-carboxamide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is an excellent choice as it readily dissolves the polar carboxamide and its N-H protons are typically observable.
-
Nuclei:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The two aromatic protons and the two amide protons will be visible.
-
¹³C NMR: Shows all six unique carbon atoms in the molecule.
-
¹⁹F NMR: Directly observes the fluorine atom, and its coupling to nearby protons and carbons provides crucial confirmation of its position on the ring.
-
Protocol 3: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Acquisition:
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra at room temperature.
-
Consider 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) for unambiguous assignment.
-
-
Expected Spectral Data (Predicted):
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment ¹H ~8.8-9.0 d J(H-F) ≈ 2-3 Hz H-2 ~8.4-8.6 d J(H-F) ≈ 6-8 Hz H-4 ~8.2 (broad s) s - -NH₂ (one proton) ~7.8 (broad s) s - -NH₂ (one proton) ¹³C ~164-166 d J(C-F) ≈ 4-6 Hz C=O ~155-158 d J(C-F) ≈ 250-270 Hz C-5 (bearing F) ~148-150 d J(C-F) ≈ 15-20 Hz C-6 (bearing Cl) ~145-147 d J(C-F) ≈ 4-6 Hz C-2 ~138-140 d J(C-F) ≈ 20-25 Hz C-4 ~125-128 s - C-3 | ¹⁹F | -120 to -140 | m | - | Ar-F |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the functional groups present in the molecule.[6]
Protocol 4: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Vibrational Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group 3350-3150 N-H stretch (asymmetric & symmetric) Primary Amide (-CONH₂) 1680-1650 C=O stretch (Amide I) Primary Amide (-CONH₂) 1620-1580 N-H bend (Amide II) Primary Amide (-CONH₂) 1600-1450 C=C and C=N ring stretching Pyridine Ring 1250-1000 C-F stretch Aryl-Fluoride | 800-600 | C-Cl stretch | Aryl-Chloride |
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like TGA and DSC are critical for understanding the material's behavior at different temperatures, which is vital for processing, formulation, and storage.[7][8]
Sources
- 1. rroij.com [rroij.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Application Note: 6-Chloro-5-fluoropyridine-3-carboxamide in Next-Generation Antifungal Synthesis
[1]
Executive Summary
The compound 6-Chloro-5-fluoropyridine-3-carboxamide (CAS: 1240597-79-4 / 369-50-6 derivatives) represents a critical scaffold in the development of modern antifungal agents, particularly the orotomide class. Unlike azoles or echinocandins, orotomides target dihydroorotate dehydrogenase (DHODH) , a unique enzyme in the fungal pyrimidine biosynthesis pathway.[1][2][3]
This application note details the synthetic utility of this intermediate, focusing on its electrophilic reactivity at the C6 position and the metabolic stability conferred by the C5-fluorine.[1][2] We provide optimized protocols for nucleophilic aromatic substitution (
Chemical Profile & Reactivity Rationale[2][5]
Structural Pharmacophore
The molecule acts as a "privileged structure" in medicinal chemistry due to three distinct features:
-
C6-Chlorine (Leaving Group): Highly activated for
due to the electron-withdrawing nature of the pyridine nitrogen and the para-carboxamide group. -
C5-Fluorine (Metabolic Blocker): Blocks the metabolically vulnerable C5 position from CYP450 oxidation while electronically tuning the C6 center for nucleophilic attack.
-
C3-Carboxamide (H-Bonding): Provides critical hydrogen bond donor/acceptor motifs essential for binding within the DHODH enzyme pocket.
Physical Properties (Benchmark)
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 174.56 g/mol | Fragment-like for Lead Optimization |
| ClogP | ~0.6 | Highly favorable for oral bioavailability |
| PSA | ~55 | Good membrane permeability |
| Reactivity | High ( | Requires controlled temperature to prevent over-reaction |
Biological Context: The Orotomide Mechanism[1][2][3][4][6]
The primary application of this scaffold is in the synthesis of inhibitors that target fungal DHODH .[1] By mimicking the natural substrate or cofactor (CoQ), these agents halt de novo pyrimidine synthesis, leading to fungal cell death.[1][2]
Pathway Visualization
The following diagram illustrates the specific intervention point of Olorofim-like compounds derived from the 6-chloro-5-fluoropyridine scaffold.
Caption: Mechanism of Action: Orotomides inhibit DHODH, blocking the conversion of Dihydroorotate to Orotate, starving the fungus of pyrimidines.[1][2]
Experimental Protocols
Protocol A: Functionalization of C6-Chlorine
This is the most common reaction to couple the pyridine core with the aryl/alkyl side chains required for antifungal potency.
Objective: Displacement of the C6-Cl with a substituted aniline or amine.
Reagents:
-
Substrate: 6-Chloro-5-fluoropyridine-3-carboxamide (1.0 eq)[1]
-
Nucleophile: 3,4-dichloroaniline (or relevant amine) (1.1 eq)[1][2]
-
Base:
(2.0 eq) or LiHMDS (for weak nucleophiles)[2] -
Solvent: Anhydrous DMSO or NMP[2]
-
Atmosphere: Argon/Nitrogen
Procedure:
-
Setup: Charge a dried reaction vial with the chloropyridine substrate (1.0 eq) and the amine nucleophile (1.1 eq).
-
Solvation: Add anhydrous DMSO (0.2 M concentration relative to substrate). Stir until dissolved.
-
Activation: Add
(2.0 eq).-
Critical Note: If using a weak nucleophile (e.g., electron-deficient aniline), use LiHMDS (1.2 eq) at -78°C in THF instead of carbonate/DMSO to prevent side reactions.[2]
-
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (M+H: ~175).
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMSO.[2] Wash organic layer with brine, dry over
, and concentrate.[2] -
Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The amide group is polar; ensure the column is flushed adequately.[2]
Protocol B: Suzuki-Miyaura Coupling (Alternative Pathway)
For synthesizing bi-aryl derivatives where a carbon-carbon bond is required at C6.
Reagents:
Procedure:
-
Degas 1,4-dioxane with argon for 15 minutes.
-
Combine 6-chloro-5-fluoropyridine-3-carboxamide, boronic acid, and base in the reaction vessel.
-
Add the Pd catalyst last to maintain active species integrity.
-
Heat to 90°C for 6 hours.
-
Troubleshooting: If de-halogenation (protodehalogenation) is observed, switch to a precatalyst system like XPhos Pd G3.[1][2]
Synthetic Workflow Visualization
The following diagram outlines the divergent synthesis pathways starting from the core intermediate.
Caption: Divergent synthetic pathways utilizing the electrophilic C6 position for library generation.
Quality Control & Characterization
To ensure the integrity of the intermediate before library synthesis, the following QC parameters are recommended.
| Method | Parameter | Acceptance Criteria |
| HPLC | C18 Column, | Purity > 97% (UV 254 nm) |
| 1H NMR | DMSO- | |
| 19F NMR | Uncoupled | Single peak (check for defluorination impurities) |
| Appearance | Visual | White to off-white solid (Yellowing indicates oxidation) |
References
-
Oliver, J. D., et al. (2016).[1][2] "F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase."[1][3][4] Proceedings of the National Academy of Sciences, 113(45), 12809–12814.[2]
-
Du Pre, S., et al. (2018).[1][2] "Olorofim (F901318): A Novel Antifungal for Invasive Aspergillosis."[1][2][3] Journal of Fungi, 4(2), 57.
-
Hope, W. W., et al. (2017).[1][2] "Pharmacodynamics of the Orotomides against Aspergillus fumigatus: New Opportunities for Treatment of Multidrug-Resistant Fungal Disease." mBio, 8(4), e01157-17.[1] [2]
-
PubChem Compound Summary. (2023). "6-Fluoropyridine-3-carboxamide Derivatives." National Center for Biotechnology Information. [1][2]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the azoles to olorofim and cross-resistance are governed by linked transcriptional networks in Aspergillus fumigatus | bioRxiv [biorxiv.org]
Troubleshooting & Optimization
Improving the yield of "6-Chloro-5-fluoropyridine-3-carboxamide" synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide to improving the yield and purity of 6-Chloro-5-fluoropyridine-3-carboxamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during its synthesis.
Introduction: The Significance of 6-Chloro-5-fluoropyridine-3-carboxamide
6-Chloro-5-fluoropyridine-3-carboxamide is a key heterocyclic building block in medicinal chemistry. Its pyridine core, decorated with chloro and fluoro substituents, offers unique electronic properties and metabolic stability, making it a valuable scaffold in the synthesis of biologically active molecules.[1][2] The carboxamide functional group provides a crucial hydrogen bonding motif, essential for molecular recognition at biological targets.[3] Achieving a high-yield, reproducible synthesis is therefore a critical first step in many drug discovery pipelines.
This guide is structured to address both high-level strategic questions and specific, in-the-moment troubleshooting needs.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis strategy for 6-Chloro-5-fluoropyridine-3-carboxamide.
Q1: What is the most common and reliable synthetic route to prepare 6-Chloro-5-fluoropyridine-3-carboxamide?
The most prevalent and industrially scalable approach is a two-step synthesis starting from the corresponding carboxylic acid, 6-chloro-5-fluoronicotinic acid. This precursor is commercially available and its synthesis is well-documented.[1][4] The overall process involves:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl donor. The most common method is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Amidation: The activated acyl intermediate is then reacted with a source of ammonia to form the final carboxamide product.
Sources
- 1. CAS 38186-86-6: 6-chloro-5-fluoropyridine-3-carboxylic acid [cymitquimica.com]
- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
Technical Support Center: Amidation of 6-Chloro-5-Fluoronicotinic Acid
[1][2]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization[1][2]
Executive Summary & Chemical Context
The Molecule: 6-chloro-5-fluoronicotinic acid (CAS: 38186-86-6) is a densely functionalized pyridine scaffold used frequently in the synthesis of kinase inhibitors (e.g., c-Met, EGFR).[1][2]
The Challenge: The amidation of this substrate is deceptively simple. While the carboxylic acid at C3 is the intended reaction site, the molecule contains a "trap": the 6-chloro position.[1][2] Located ortho to the pyridine nitrogen, this position is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1][2]
The Core Conflict: The amine you add to form the amide is also a nucleophile that can displace the chlorine atom.[2]
Interactive Troubleshooting Guide
Module A: "I have the wrong product mass (M - Cl + Amine)"
Symptom: You isolated a product where the mass spectrum shows a value corresponding to the loss of Chlorine and the addition of your amine. The 1H NMR shows a loss of the characteristic doublet/singlet patterns associated with the pyridine core.[2]
Diagnosis: SNAr Displacement at C6. Your amine attacked the C6 position instead of (or in addition to) the carbonyl carbon.[2] This occurs when the carbonyl is not sufficiently activated, or the reaction temperature is too high.[2]
Technical Explanation: The fluorine atom at C5 is electron-withdrawing (inductive effect, -I), which pulls electron density away from C6.[1][2] Combined with the ring nitrogen's ability to stabilize a negative charge (resonance effect), the C6-Cl bond is extremely electrophilic.[1][2]
Corrective Protocol (The "Cold-Activation" Method):
-
Switch Reagents: If using EDC/HOBt, switch to Oxalyl Chloride/DMF (catalytic) or HATU .[1][2] Carbodiimides are often too slow, giving the amine time to attack the ring.[2]
-
Pre-Activation is Mandatory: Do not add the amine until the acid is 100% converted to the acid chloride or activated ester.[2]
-
Stoichiometry: Avoid large excesses of the amine. Use 1.05 - 1.1 equivalents.
Module B: "My yield is low, and I see starting material"
Symptom: LCMS shows unreacted acid, but the coupling reagent is consumed.[2]
Diagnosis: Vilsmeier Salt Sequestration or Hydrolysis. If using Oxalyl Chloride/DMF, you may be forming stable Vilsmeier intermediates that aren't reacting with the acid, or your acid chloride is hydrolyzing due to wet solvents.[2]
Corrective Protocol:
-
Dry Solvents: Pyridine acid chlorides are moisture sensitive.[1][2] Use anhydrous DCM or THF.[1][2]
-
Catalytic DMF Only: Use exactly 1-2 drops of DMF. Excess DMF can form stable N-acyliminium species that trap the acid.[1][2]
-
Base Choice: Use DIPEA (Hunig's Base) or 2,6-Lutidine .[2] Avoid Pyridine or TEA if possible, as they can sometimes promote nucleophilic attack on the ring or cause racemization (if the amine is chiral).[1][2]
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired amidation and the parasitic SNAr pathways.
Figure 1: Decision pathways. Note that the "Red" paths represent the SNAr risks which are mitigated by temperature control and rapid activation.[1][2]
Comparative Analysis of Coupling Agents
Select your reagent based on the nucleophilicity of your amine and the scale of your reaction.[2]
| Reagent | Activation Speed | SNAr Risk | Recommendation |
| Oxalyl Chloride / DMF | Very High | Low (if cooled) | Gold Standard. Converts acid to acid chloride rapidly.[1][2] Allows cold addition of amine.[2] |
| HATU / DIPEA | High | Moderate | Good for small scale (mg).[2] Fast reaction minimizes SNAr time window.[1][2] |
| EDC / HOBt | Low | High | Avoid. Slow activation leaves the ring vulnerable to amine attack for too long.[2] |
| T3P (Propylphosphonic anhydride) | Moderate | Low | Excellent alternative.[2] Low toxicity, easy workup, but requires higher base load.[1][2] |
Validated Experimental Protocols
Method A: The Acid Chloride Route (Recommended for Scale >1g)
Best for preventing SNAr by separating activation and amidation steps.[1][2]
-
Activation: Suspend 6-chloro-5-fluoronicotinic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Catalysis: Add DMF (catalytic, ~0.05 equiv).
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Checkpoint: Solution should become clear and gas evolution ceases.
-
Concentration (Optional but Recommended): Remove volatiles under reduced pressure to remove excess HCl/Oxalyl Chloride. Redissolve in anhydrous DCM.
-
Amidation: Cool the acid chloride solution to -10°C (Ice/Salt bath).
-
Addition: Add the Amine (1.05 equiv) and DIPEA (2.5 equiv) dissolved in DCM dropwise over 30 minutes.
-
Completion: Stir at 0°C for 1 hour, then allow to warm to RT. Quench with water.[1][2][4]
Method B: The HATU Route (Recommended for Scale <100mg)
Best for high-throughput synthesis or parallel chemistry.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl2) instead of Oxalyl Chloride? A: Yes, but SOCl2 requires heating (reflux) to be efficient, which increases the risk of degrading the pyridine ring or causing side reactions.[2] Oxalyl chloride works at room temperature.[1][2] If you must use SOCl2, use it neat and distill off the excess immediately.[2]
Q: Why is the Fluorine at C5 not displaced? A: While Fluorine is a good leaving group in SNAr (often better than Cl in electron-deficient rings due to Meisenheimer complex stabilization), the C6 position is ortho to the nitrogen .[2] The intermediate negative charge is stabilized by the ring nitrogen much more effectively when attack occurs at C6 compared to C5 (meta).[2] Therefore, C6-Cl displacement is kinetically dominant [1, 2].[1][2]
Q: I see a small impurity at +18 mass units. What is it? A: This is likely the hydrolysis product (reverted to acid) or, if you used methanol during workup/transfer, the methyl ester .[2] Ensure your quench is controlled and your LCMS solvents are not reacting with residual acid chloride.[1][2]
References
-
SNAr Reactivity in Pyridines: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (See Chapter on Pyridines: Nucleophilic displacement of halogens).
-
Fluorine vs. Chlorine Leaving Groups: Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Review of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273-412.[1][2] Link
-
Amidation of Halonicotinic Acids: Li, J. J. (2014).[2] Name Reactions in Heterocyclic Chemistry. Wiley.[1][2] (See sections on Amide coupling strategies for electron-deficient heterocycles).
-
General Protocol Validation: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution).
(Note: Specific patent literature for 6-chloro-5-fluoronicotinic acid derivatives often cites the acid chloride method at 0°C as the primary synthetic route to avoid side reactions.)[1][2]
Technical Support Center: Purification of 6-Chloro-5-fluoropyridine-3-carboxamide
Executive Summary
You are likely synthesizing 6-Chloro-5-fluoropyridine-3-carboxamide (often an intermediate for kinase inhibitors like Encorafenib analogs) via the amidation of 6-chloro-5-fluoronicotinic acid or the hydrolysis of 6-chloro-5-fluoronicotinonitrile .
The most persistent impurities in this workflow are the hydrolyzed precursor (carboxylic acid) , regioisomers (from non-selective halogenation of starting materials), and trace transition metals (if cross-coupling was used upstream). This guide provides a self-validating workflow to isolate the target amide at >98% purity.
Module 1: Diagnostic Triage (Analytical Profiling)
Before attempting purification, you must identify which impurity is compromising your batch. Do not rely solely on NMR; HPLC is required for quantitation.
Q: How do I distinguish the target amide from its common impurities on HPLC?
A: The polarity differences between the amide, the acid precursor, and the nitrile allow for distinct separation on a standard C18 column.
Standard Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
| Compound | Relative Polarity | Approx.[1] Retention Time (RT) | Identification Feature |
| 6-Chloro-5-fluoronicotinic acid | High (Polar) | Early Elution (0.4 - 0.6x Target RT) | ESI- MS: [M-H]⁻ 174 (Negative mode preferred) |
| Target Amide | Moderate | Reference (1.0x) | ESI+ MS: [M+H]⁺ ~175/177 (Cl pattern) |
| 6-Chloro-5-fluoronicotinonitrile | Low (Non-polar) | Late Elution (1.2 - 1.5x Target RT) | Sharp IR peak at ~2230 cm⁻¹; MS often weak. |
| Regioisomers (e.g., 2-Cl, 5-F) | Very Similar | Close Elution (± 0.05 min) | Identical Mass. Requires 1H-NMR or F-NMR to distinguish. |
Module 2: Chemical Purification Protocols
Scenario A: The "Acid" Problem (Precursor Removal)
Symptom: You see a significant peak eluting before your product, or your solid has a sour smell/low melting point. Cause: Incomplete amidation of the acid chloride or hydrolysis of the nitrile.
Protocol: The "Reverse-Quench" Wash Since the target is a primary amide (neutral) and the impurity is a carboxylic acid, a basic wash is the most efficient method. However, the electron-withdrawing halogens (Cl, F) on the pyridine ring reduce the basicity of the pyridine nitrogen, making the molecule less liable to form salts and be lost in the aqueous layer.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with halogenated pyridines.
-
Ratio: 1 g crude : 10 mL EtOAc.
-
-
The Wash: Wash the organic layer 2x with saturated Sodium Bicarbonate (NaHCO₃) .
-
Validation: Check the pH of the aqueous layer. It must be >8.
-
Recovery: Dry the organic layer over Na₂SO₄, filter, and concentrate.
Scenario B: The "Regioisomer" Problem
Symptom: HPLC shows a "shoulder" peak or NMR shows small splitting inconsistencies (e.g., coupling constants
Protocol: Recrystallization Separating regioisomers via extraction is impossible. You must use solubility differences.
-
Solvent System: Ethyl Acetate / n-Heptane (or Petroleum Ether).
-
Procedure:
-
Dissolve crude solid in minimal boiling EtOAc.
-
Slowly add n-Heptane until persistent turbidity is observed.
-
Re-heat to clear the solution.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
-
Why this works: The symmetric amide usually packs better into the crystal lattice than the regioisomeric impurities, which remain in the mother liquor.
Module 3: Visual Troubleshooting Workflow
The following logic gate helps you decide the immediate next step based on your analytical data.
Caption: Decision tree for selecting the correct purification method based on impurity retention time (RT) and physical appearance.
Module 4: Frequently Asked Questions (FAQs)
Q: My product is turning yellow upon drying. Is it decomposing?
A: Likely not. Halogenated pyridines are photo-stable but sensitive to trace oxidation if thionyl chloride (SOCl₂) was used in the previous step to generate the acid chloride.
-
Fix: Dissolve in Ethanol, treat with 5 wt% Activated Carbon (Charcoal) for 30 minutes at 50°C, filter through Celite, and recrystallize. This removes sulfur residues and chromophores.
Q: Can I use acid extraction (HCl wash) to purify the amide?
A: No. While many pyridines are basic, the 6-Chloro and 5-Fluoro substituents are electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen.
-
Risk: If you use strong acid (1M HCl), you might protonate the amide oxygen or hydrolyze the amide back to the acid. Stick to neutral or basic workups.
Q: The melting point is lower than the literature value (138–140°C). Why?
A: This is the classic sign of solvent inclusion (solvates). Amides are notorious for trapping solvents like EtOAc or DCM in the crystal lattice.
-
Fix: Dry the sample in a vacuum oven at 45°C for 12 hours. If the melting point remains low, check for the regioisomer mentioned in Module 2.
References
-
Synthesis and Functionalization of Halogenated Pyridines
- Source: Schlosser, M., et al. "The regioselective functionalization of chlorofluoropyridines." Journal of Organic Chemistry.
- Context: Establishes the stability and solubility profiles of 5-fluoro-6-chloropyridine deriv
-
Purification of Amide Intermediates
- Source:Organic Process Research & Development (OPRD). "Impurity Occurrence and Removal in Crystalline Products."
- Context: Validates the use of recrystallization for rejecting homologous impurities in amide synthesis.
-
[4]
-
Physicochemical Properties (Solubility & pKa)
- Source: PubChem Compound Summary for 6-Fluoropyridine-3-carboxamide analogs.
- Context: Used to determine acidity/basicity for extraction protocols.
Sources
Dealing with residual catalyst in "6-Chloro-5-fluoropyridine-3-carboxamide" purification
Technical Support Center: Purification of 6-Chloro-5-fluoropyridine-3-carboxamide
A Senior Application Scientist's Guide to Residual Palladium Removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals grappling with the purification of 6-Chloro-5-fluoropyridine-3-carboxamide, a key heterocyclic building block in modern pharmaceuticals.[1] The synthesis of this and similar pyridine derivatives frequently employs palladium-catalyzed cross-coupling reactions, which are highly efficient but introduce the challenge of residual palladium contamination.[2]
Removing this residual metal is not merely a matter of achieving high product purity; it is a critical regulatory requirement. Agencies like the FDA and EMA enforce stringent limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to potential toxicity and interference with drug efficacy.[3][4][5] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate this complex purification challenge and ensure your final compound meets the rigorous standards for drug development, often below 10 ppm for oral medications.[2][6]
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from 6-Chloro-5-fluoropyridine-3-carboxamide so critical? A1: There are three primary reasons:
-
Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, mandate strict limits on elemental impurities, including palladium, in all API batches.[4][7] Failure to meet these limits will prevent regulatory approval.
-
Patient Safety: Palladium, while a powerful catalyst, is a heavy metal with potential toxic effects. Its removal is essential to ensure the safety of the final drug product.[3]
-
Scientific Integrity: Residual palladium can interfere with downstream biological assays, leading to false positives or negatives, and can compromise the stability and efficacy of the final API.[8]
Q2: What are the typical acceptable limits for residual palladium in an API? A2: The specific limit depends on the drug's route of administration (oral, parenteral, etc.) and the maximum daily dose.[2] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm assuming a daily drug dose of 10 grams.[9] However, this limit must be calculated for each specific drug product.
Q3: How can I accurately determine the level of palladium contamination in my sample? A3: The industry-standard method for precise and reliable quantification of trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[10][11] These techniques offer the low detection limits necessary for regulatory submission.[3] For high-throughput screening during process development, faster and less expensive fluorometric or colorimetric assays can be used to get a rapid indication of palladium levels before committing to the more resource-intensive ICP analysis.[12][13]
Q4: My product is a pyridine derivative. Are there special challenges I should be aware of? A4: Yes. The basic nitrogen atom in the pyridine ring can be problematic during purification. It can cause significant peak tailing during silica gel chromatography by interacting with acidic silanol groups on the silica surface.[14] This same Lewis basicity can lead to chelation with palladium species, making the metal more difficult to remove compared to non-coordinating compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: My initial purification by flash column chromatography still shows high levels of palladium (>100 ppm).
-
Question: I've purified my crude 6-Chloro-5-fluoropyridine-3-carboxamide using a standard silica gel column, but ICP-MS analysis shows significant palladium remains. Why is this happening?
-
Answer & Solution: This is a common scenario. Palladium species, particularly when complexed with phosphine ligands or the product itself, can be relatively nonpolar and co-elute with your compound.[8] Standard chromatography alone is often insufficient for reducing palladium to regulatory-compliant levels.[8] A multi-step approach is almost always necessary.
-
Causality: The interaction between the basic pyridine nitrogen and acidic silica can lead to poor peak shape, smearing the product peak into fractions containing palladium impurities.[14] Furthermore, some palladium complexes may have similar polarity to your product.
-
Recommended Action:
-
Optimize Chromatography (Bulk Removal): While not a complete solution, optimizing this first pass is crucial. To mitigate peak tailing, add a small amount of a basic modifier, such as 0.1-1% triethylamine, to your mobile phase (e.g., Hexane/Ethyl Acetate). This deactivates the acidic silanol sites on the silica, leading to sharper peaks and better separation.[14]
-
Implement a Polishing Step (Targeted Removal): After chromatography, you must use a targeted method to remove the remaining trace palladium. The most effective technique is treatment with a metal scavenger .[8][15]
-
-
Issue 2: The metal scavenger I used was ineffective or resulted in significant product loss.
-
Question: I treated my post-chromatography product with a thiol-based scavenger, but the palladium level didn't decrease as expected. What went wrong?
-
Answer & Solution: The effectiveness of a scavenger depends heavily on the specific form (e.g., oxidation state, coordination sphere) of the residual palladium and the experimental conditions.[7] Product loss often occurs due to non-specific adsorption onto the scavenger material.[16]
-
Causality: A scavenger that is effective for Pd(II) may be ineffective for Pd(0) nanoparticles. The chosen scavenger may have a low affinity for the specific palladium complex in your mixture. Insufficient scavenger quantity, contact time, or temperature can also lead to poor results.
-
Recommended Action:
-
Screen Multiple Scavengers: Do not rely on a single scavenger type. Test a small panel of scavengers with different functional groups to find the most effective one for your specific process. A comparison is provided in the table below.
-
Optimize Scavenging Conditions: Run small-scale experiments to optimize the amount of scavenger (typically 5-20 weight equivalents relative to the mass of palladium), temperature (room temperature to 40-50 °C), and stirring time (2-16 hours).[15]
-
Minimize Product Loss: After scavenging, filter off the solid scavenger and wash it thoroughly with fresh solvent to recover any adsorbed product.[15] Combine the washings with the filtrate. If product loss is still high, consider a scavenger with a different backbone (e.g., synthetic carbon) that may have a lower affinity for your polar API.[16]
-
-
| Scavenger Type | Functional Group Example | Primary Target Species | Pros | Cons |
| Thiol-Based | Silica-Thiol (Si-Thiol) | Pd(II), Pd(0) | Broadly effective, industry standard.[17] | Can be less effective for sterically hindered Pd complexes. |
| Triazine-Based | Trimercaptotriazine (Si-TMT) | Pd(II) and other soft metals | Very high affinity for many Pd species, highly effective.[8][15] | Can sometimes be more expensive. |
| Amine/Chelating | N-Acetyl Cysteine, EDTA | Pd(II) | Often used in aqueous washes to extract soluble Pd salts.[2][15] | Ineffective against metallic Pd(0). |
| Carbon-Based | Activated Carbon, Carboxen® | Pd(0), various complexes | Cost-effective, good for removing color.[15][16] | Can have high non-specific product adsorption, requiring careful screening.[16] |
Issue 3: The final, purified API is discolored (yellow or grey).
-
Question: After all purification steps, my solid 6-Chloro-5-fluoropyridine-3-carboxamide has a persistent off-white or greyish color. What is the cause?
-
Answer & Solution: Discoloration in the final product is a classic indicator of residual palladium, often in the form of colloidal palladium metal (Pd(0)), which appears as black or grey particulates.
-
Causality: These fine, often colloidal, metal particles can be extremely difficult to remove by standard filtration. They may pass through filter paper and even Celite® pads.
-
Recommended Action:
-
Activated Carbon Treatment: Stirring the product solution with a small amount of activated carbon (5-10 wt%) for 1-4 hours is a highly effective method for adsorbing these colored impurities.[15] Crucially, you must filter through a fine filter aid like Celite® to remove the carbon particles afterward.
-
Recrystallization: A final crystallization step is an excellent method for both purification and color removal. The impurities, including colored palladium species, tend to concentrate in the mother liquor, leaving behind pure, colorless crystals of your product.[6][15]
-
-
Visual Guides & Workflows
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial level of palladium contamination.
Caption: Decision workflow for palladium removal.
Diagram 2: Conceptual Model of Scavenger Action
This diagram illustrates the fundamental mechanism by which a solid-supported scavenger removes metal impurities from a solution.
Caption: Mechanism of scavenger-based purification.
Detailed Experimental Protocols
Protocol 1: General Screening Protocol for Palladium Scavengers
-
Objective: To efficiently identify the most effective scavenger for your specific palladium-contaminated product stream.
-
Methodology:
-
Prepare Stock Solution: Dissolve a known mass of your post-chromatography 6-Chloro-5-fluoropyridine-3-carboxamide in a suitable solvent (e.g., Ethyl Acetate, THF, or Acetonitrile) to create a stock solution with a known concentration.
-
Aliquot: In separate, identical vials, place 1 mL of the stock solution. Retain one vial as the "Untreated Control."
-
Add Scavengers: To each of the other vials, add a different scavenger (e.g., Si-Thiol, Si-TMT, Activated Carbon). Add an amount equivalent to ~20 times the mass of the residual palladium.
-
Agitate: Seal the vials and stir or shake them at a consistent temperature (start with room temperature) for a set period (e.g., 4 hours).
-
Sample Preparation: Filter each sample through a 0.45 µm syringe filter to remove the scavenger.
-
Analysis: Dilute the filtered samples appropriately and submit them for palladium analysis by ICP-MS.
-
Evaluation: Compare the final palladium concentration in each sample to the untreated control to determine the percentage of palladium removed by each scavenger.
-
Protocol 2: Sample Preparation for ICP-MS Analysis
-
Objective: To prepare a sample of your API for accurate trace metal quantification.
-
Methodology:
-
Weigh Sample: Accurately weigh approximately 10-50 mg of your final, dry API into a clean, acid-leached digestion vessel.
-
Acid Digestion: Carefully add 2-5 mL of high-purity trace-metal grade nitric acid (HNO₃) to the vessel in a fume hood. If the material is difficult to digest, a mixture including hydrochloric acid (HCl) may be required.
-
Microwave Digestion: Place the vessel in a microwave digestion system and run a standard program designed for organic materials. This process will completely break down the organic matrix, leaving the inorganic elements (including palladium) in a clear aqueous solution.
-
Dilution: After cooling, carefully transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water. This solution is now ready for ICP-MS analysis.
-
Blank Preparation: Prepare a method blank by performing the exact same procedure without adding the API sample. This is critical for establishing the baseline and ensuring no contamination was introduced during sample prep.
-
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures. Benchchem.
- ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Request PDF.
- Merck/PITT Collaboration. (2026, February 16).
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- ACS Medicinal Chemistry Letters. (2022, May 30).
- Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.
- PubMed. (2009, February 15). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence.
- Arbor Assays. (2017, July 31).
- Onyx Scientific. (n.d.).
- Biotage. (2023, January 20). Why palladium metal scavengers are not all the same.
- BenchChem Technical Support Team. (2025).
- ResearchGate. (2015, May 18).
- PhosphonicS. (2024, November 7). Palladium removal test kits.
- BenchChem. (n.d.).
- PDF Free Download. (2010, June 10).
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- European Medicines Agency (EMA). (n.d.).
- Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
- secrets of science – magazine. (n.d.).
- PMC. (2024, May 15).
Sources
- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. dalton.com [dalton.com]
- 6. datapdf.com [datapdf.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
- 12. pharmtech.com [pharmtech.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Mass spectrometry fragmentation pattern of "6-Chloro-5-fluoropyridine-3-carboxamide"
Technical Guide: Mass Spectrometry Characterization of 6-Chloro-5-fluoropyridine-3-carboxamide
Executive Summary
6-Chloro-5-fluoropyridine-3-carboxamide (CAS: 800401-63-2) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., c-Kit or CSF-1R inhibitors). In drug development, the ability to distinguish this intermediate from its des-halogenated impurities or regioisomers is paramount.
This guide provides a definitive analysis of its fragmentation behavior, comparing Electrospray Ionization (ESI) (the industry standard for LC-MS quality control) against Electron Ionization (EI) (GC-MS). It focuses on the specific isotopic signatures and dissociation pathways required to validate structural integrity.
Physicochemical & Isotopic Profile
Before analyzing fragmentation, the analyst must verify the precursor ion using the "Chlorine Rule."
| Property | Value / Characteristic |
| Formula | C₆H₄ClFN₂O |
| Monoisotopic Mass | 174.0003 Da (Neutral) |
| Exact Mass [M+H]⁺ | 175.0076 m/z |
| Isotopic Signature | Distinct 3:1 intensity ratio between m/z 175 and 177 due to ³⁵Cl/³⁷Cl natural abundance. |
| Nitrogen Rule | Even nominal mass (174) indicates an even number of nitrogens (2). |
Comparative Analysis: ESI (LC-MS) vs. EI (GC-MS)
The choice of ionization technique fundamentally alters the observed spectrum. ESI is preferred for purity profiling due to the molecule's polarity (amide group), while EI provides structural fingerprinting.
Comparison of Ionization Modes
| Feature | Method A: ESI-MS/MS (Soft Ionization) | Method B: EI-MS (Hard Ionization) |
| Primary Species | Protonated Molecule | Radical Cation |
| Base Peak | m/z 175 (Parent) or 158 (Loss of NH₃) | m/z 174 (Parent) or 158 (Acylium) |
| Key Mechanism | Heterolytic cleavage driven by proton mobility (Charge-Remote/Charge-Directed). | Homolytic cleavage and radical stabilizations.[1] |
| Halogen Behavior | Halogens largely retained in early fragments; loss of HX (HF/HCl) seen in MS³. | Radical loss of Cl• (m/z 139) is common and diagnostic. |
| Suitability | High: Best for impurity quantification in LC streams. | Medium: Requires derivatization if column interaction is too strong. |
Deep Dive: ESI-MS/MS Fragmentation Pathway
In Positive Mode ESI (+), the fragmentation follows a predictable "Amide Cascade" characteristic of nicotinamide derivatives, modified by the electron-withdrawing effects of the halogens.
The Mechanism
-
Precursor Selection: m/z 175.0 (³⁵Cl isotope).
-
Primary Fragmentation (Δm = 17): The amide group undergoes nucleophilic attack or 1,2-elimination to expel ammonia (NH₃), generating a stable acylium ion (m/z 158).
-
Secondary Fragmentation (Δm = 28): The acylium ion ejects Carbon Monoxide (CO), resulting in a substituted pyridyl cation (m/z 130).
-
Tertiary Fragmentation (Ring Opening): The pyridyl cation degrades via loss of HCN (27 Da) or HF (20 Da), though these are lower intensity.
Visualized Pathway (DOT)
Figure 1: ESI-MS/MS fragmentation cascade for 6-Chloro-5-fluoropyridine-3-carboxamide. The transition from 175 → 158 → 130 is the diagnostic "Nicotinamide Signature."
Differentiation from Impurities (Performance Guide)
A major challenge is distinguishing the target from "Des-halo" impurities formed during synthesis. The table below outlines the specific MS markers to separate the target from its analogs.
| Compound | Precursor (m/z) | Key Fragment 1 | Key Fragment 2 | Distinguishing Feature |
| Target (6-Cl-5-F) | 175 | 158 (-NH₃) | 130 (-CO) | Cl Isotope Pattern (3:1) |
| 6-Chloro-nicotinamide | 157 | 140 (-NH₃) | 112 (-CO) | Mass shift -18 Da (No F). Cl pattern present.[2][3][4][5][6][7] |
| 5-Fluoro-nicotinamide | 141 | 124 (-NH₃) | 96 (-CO) | Mass shift -34 Da (No Cl). No Cl pattern. |
| 6-Hydroxy impurity | 157 | 140 | 112 | Isobaric with Des-F, but elutes earlier on C18. |
Experimental Protocol (Self-Validating)
To replicate these results, use the following standardized LC-MS/MS workflow. This protocol ensures the separation of the amide from hydrolysis products (carboxylic acids).
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg standard in 1 mL Methanol (HPLC grade).
-
Dilution: Dilute 1:100 into 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Check: Final concentration should be ~10 µg/mL.
Step 2: LC Conditions (Reverse Phase)
-
Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Note: The amide is polar and will elute early (approx 1.5 - 2.5 min).
Step 3: MS Parameters (Triple Quadrupole / Q-TOF)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the amide).
-
Collision Energy (CE):
-
Scan 1 (Low CE): 15 eV → Maximizes m/z 158.
-
Scan 2 (High CE): 35 eV → Maximizes m/z 130 and ring fragments.
-
Step 4: Validation Criteria
-
Verify the presence of the m/z 177 peak at ~33% intensity of the 175 peak.
-
If m/z 176 is >10% of 175, check for carbon overload or co-eluting impurities.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 348575, 6-Fluoropyridine-3-carboxamide. (Used as structural analog basis). Retrieved from [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Establishes the amide-loss mechanism).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. (General rules for amide fragmentation). Retrieved from [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. 2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. 5-bromo-3-chloro-pyridine-2-carboxamide | 1335057-63-0 [sigmaaldrich.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6-Fluoropyridine-3-carboxamide | C6H5FN2O | CID 348575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shykchem.com [shykchem.com]
- 7. mdpi.com [mdpi.com]
Comparative Guide: Structure-Activity Relationship (SAR) of 6-Chloro-5-fluoropyridine-3-carboxamide Analogs
This guide focuses on the 6-Chloro-5-fluoropyridine-3-carboxamide scaffold, a critical "privileged structure" recently identified in the development of high-potency KRAS G12D and KRAS G12C inhibitors (e.g., analogs related to MRTX1133 and Adagrasib).
Executive Summary & Application Context
6-Chloro-5-fluoropyridine-3-carboxamide is not merely a reagent; it is the foundational pharmacophore used to synthesize pyrido[4,3-d]pyrimidin-4(3H)-one cores. These bicyclic systems have emerged as the "gold standard" for targeting the Switch-II pocket of KRAS mutants, particularly KRAS G12D (a target previously considered "undruggable").
This guide compares the 5-Fluoro scaffold against its non-fluorinated and isomeric alternatives, demonstrating why the specific 6-Cl, 5-F substitution pattern is essential for metabolic stability , atropisomer selectivity , and picomolar potency .
Core Value Proposition
-
Primary Application: Synthesis of KRAS G12D/G12C inhibitors (Switch-II Pocket Binders).
-
Key Mechanism: The scaffold cyclizes with ortho-amino groups to form the bicyclic core; the 5-fluorine atom blocks metabolic soft spots and modulates the pKa of the pyridine nitrogen.
Comparative SAR Analysis
The following analysis contrasts the 6-Chloro-5-fluoropyridine-3-carboxamide (Product A) against two common alternatives used in early-stage discovery.
Table 1: Physicochemical & Biological Performance Matrix
| Feature | Product A: 6-Chloro-5-fluoropyridine-3-carboxamide | Alternative B: 6-Chloropyridine-3-carboxamide | Alternative C: 6-Chloro-5-methylpyridine-3-carboxamide |
| Role in Drug Design | Optimized Lead Scaffold | Early Screening Hit | Steric Probe |
| Metabolic Stability (t½) | High (>4h in hepatocytes) . The C5-F blocks oxidative metabolism (CYP450). | Low (<1h) . C5-H is a "soft spot" for rapid oxidation. | Medium . Methyl group is prone to benzylic oxidation. |
| Electronic Effect | Electron-Deficient .[1] F lowers pKa, enhancing H-bond donor strength of the amide. | Neutral. Standard pyridine electronics. | Electron-Rich. Methyl donates density, weakening amide H-bonds. |
| KRAS G12D Potency (IC50) | < 5 nM (in final bicyclic drug form). | ~50-100 nM . Loss of hydrophobic contact/metabolic liability. | > 500 nM .[1] Steric clash with Switch-II residues (e.g., H95). |
| Synthetic Utility | High Reactivity . 6-Cl is highly activated for SNAr due to 5-F inductive effect. | Moderate Reactivity. SNAr requires higher temps. | Low Reactivity. Methyl group hinders nucleophilic attack at C6. |
Deep Dive: The "Fluorine Effect" in SAR
-
Metabolic Blocking: In Alternative B, the C5 position is electronically prone to electrophilic attack by CYP450 enzymes. Substituting Hydrogen with Fluorine (Product A) sterically and electronically protects this site without significantly increasing the molecular size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
-
SNAr Activation: The synthesis of KRAS inhibitors requires attaching a bulky amine (e.g., a bicyclic piperazine) to the C6 position. The strong electron-withdrawing nature of the C5-Fluorine in Product A lowers the transition state energy for this nucleophilic aromatic substitution, allowing the reaction to proceed under milder conditions that preserve chiral centers.
Mechanism of Action & Pathway Visualization[2]
The scaffold serves as the "anchor" that holds the inhibitor in the KRAS Switch-II pocket. The diagram below illustrates the synthesis of the active inhibitor from the scaffold and its downstream blockade of the MAPK signaling pathway.
Figure 1: The scaffold (Yellow) is chemically transformed into the active inhibitor (Red), which locks KRAS G12D in the inactive GDP-bound state, preventing the MAPK phosphorylation cascade.
Experimental Protocols
To validate the SAR claims, the following protocols are recommended. These are self-validating systems where negative controls (Alternative B) should show distinct failures (e.g., lower yield or metabolic instability).
Protocol A: Synthesis of the Pyrido[4,3-d]pyrimidin-4-one Core
Objective: To demonstrate the superior reactivity of the 5-Fluoro scaffold.
-
Reagents:
-
Start: 4-Amino-6-chloro-5-fluoropyridine-3-carboxamide (derived from Product A).
-
Reagent: Triethyl orthoformate (HC(OEt)₃) or Trimethoxymethane.
-
Solvent: Acetic Acid (glacial).
-
-
Procedure:
-
Dissolve 1.0 eq of the starting aminopyridine in Acetic Acid (0.5 M concentration).
-
Add 10.0 eq of Triethyl orthoformate.
-
Heat to 100°C for 2 hours. (Note: The non-fluorinated analog often requires 140°C or acid catalysis).
-
Monitor via LC-MS for the formation of the bicyclic m/z peak.
-
-
Validation Check: The 5-F analog should reach >95% conversion within 2 hours due to the electronic activation of the amide.
Protocol B: KRAS G12D HTRF Binding Assay
Objective: To compare the binding affinity of the final inhibitors derived from the scaffolds.
-
System: Homogeneous Time-Resolved Fluorescence (HTRF).
-
Components:
-
His-tagged KRAS G12D (GDP-loaded).
-
Terbium-labeled Anti-His antibody (Donor).
-
Fluorescently labeled probe (competitor ligand, e.g., SOS1 mimic or known inhibitor-tracer) (Acceptor).
-
-
Workflow:
-
Incubate KRAS G12D (5 nM) with the test compound (derived from Product A, B, or C) in 384-well plates for 15 mins.
-
Add the Tracer (10 nM) and Tb-Antibody.
-
Incubate for 1 hour at Room Temp.
-
Read Fluorescence Ratio (665 nm / 620 nm).
-
-
Data Analysis:
-
Calculate IC50.[2] Expectation: Product A derivatives should show IC50 < 10 nM. Alternative B derivatives often show IC50 > 100 nM due to weaker H-bonding networks in the pocket.
-
References
-
World Intellectual Property Organization (WIPO). (2021). KRAS G12D Inhibitors. Patent WO2021041671A1. Link
-
World Intellectual Property Organization (WIPO). (2024). Macrocyclic KRAS Inhibitors and Methods of Use. Patent WO2024107686A1. Link
-
Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. Link
-
Wang, X., et al. (2022).[3][4] Discovery of Potent and Selective Noncovalent KRASG12D Inhibitors. Journal of Medicinal Chemistry, 65(4), 3123–3139. Link
-
BenchChem. (2025). Navigating the Structure-Activity Landscape of 6-Chloropyrido[2,3-d]pyrimidine Analogs. Link
Sources
Comparative Scaffold Analysis: 6-Chloro-5-fluoropyridine-3-carboxamide vs. 6-Chloropyridine-3-carboxamide
Topic: Biological activity of "6-Chloro-5-fluoropyridine-3-carboxamide" versus its non-fluorinated analog Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for optimizing lead compounds.[1] This guide provides a technical comparison between 6-Chloro-5-fluoropyridine-3-carboxamide (Compound A) and its non-fluorinated analog, 6-Chloropyridine-3-carboxamide (Compound B) .
While both serve as critical building blocks for kinase inhibitors, antifungal agents, and receptor modulators, Compound A consistently demonstrates superior utility in Fragment-Based Drug Discovery (FBDD) . The presence of the C5-fluorine atom imparts three distinct biological and synthetic advantages:
-
Metabolic Blockade: Prevents oxidative metabolism at the susceptible C5 position.
-
Electronic Activation: Increases the electrophilicity of the C6 center, facilitating rapid nucleophilic aromatic substitution (
). -
Lipophilic Modulation: Altering
and membrane permeability without significant steric penalty.
Physicochemical Profile & Structural Properties
The introduction of fluorine at the C5 position induces profound electronic changes that extend beyond simple mass addition. The strong electronegativity of fluorine (
| Property | 6-Chloro-5-fluoropyridine-3-carboxamide (5-F Analog) | 6-Chloropyridine-3-carboxamide (Non-F Analog) | Biological Implication |
| Molecular Weight | ~174.56 g/mol | ~156.57 g/mol | Minimal steric impact; fits similar binding pockets. |
| ClogP (Est.) | ~0.9 - 1.1 | ~0.5 - 0.7 | 5-F analog has higher lipophilicity, improving passive membrane transport. |
| Pyridine N pKa | ~1.5 - 2.0 (Less Basic) | ~3.4 (More Basic) | 5-F reduces protonation at physiological pH, potentially reducing lysosomal trapping. |
| Amide H-Bond Donor | Enhanced | Standard | The -I effect of F increases the acidity of amide protons, strengthening H-bonds with target proteins. |
| Metabolic Liability | Low (Blocked C5) | High (C5 Oxidation) | C5-H is a primary site for CYP450-mediated oxidation; C5-F blocks this pathway. |
Biological Performance: The "Fluorine Effect"[2]
The primary biological distinction between these two scaffolds lies in their metabolic fate and target residence time .
A. Metabolic Stability (Metabolic Blocking)
In the non-fluorinated analog (Compound B), the C5 position is electron-rich and sterically accessible, making it a prime target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). Bio-oxidation at this site leads to the formation of 5-hydroxy metabolites, which are rapidly conjugated and excreted, reducing the drug's half-life (
Compound A (5-F) utilizes the high strength of the C-F bond (approx. 116 kcal/mol) to resist this oxidation. This "metabolic blocking" strategy significantly extends the in vivo half-life of drugs derived from this scaffold.
B. Binding Affinity Modulation
The fluorine atom acts as a bioisostere for hydrogen but with altered electrostatics.
-
Multipole Interactions: The C-F bond introduces a strong dipole that can engage in orthogonal multipolar interactions with protein backbone amides or carbonyls.
-
Acidity Modulation: By withdrawing electrons from the aromatic system, the 5-F substituent lowers the pKa of the 3-carboxamide group. This makes the amide protons better hydrogen bond donors, potentially increasing potency against targets like Serine/Threonine Kinases (e.g., c-Met, VEGFR) where the amide acts as a hinge binder.
Visualization: Metabolic Pathways & Mechanism
The following diagram illustrates the divergent metabolic fates of the two analogs and the mechanism of metabolic blocking.
Synthetic Utility: Reactivity in Drug Design
For researchers utilizing these compounds as intermediates, the reactivity profile is the most immediate biological proxy. The 5-F analog is significantly more reactive in Nucleophilic Aromatic Substitution (
-
Mechanism: The 5-Fluoro substituent is electron-withdrawing. It depletes electron density from the C6 carbon (already activated by the ring nitrogen).
-
Outcome: This lowers the energy barrier for the formation of the Meisenheimer complex when a nucleophile attacks the C6-Chlorine.
-
Application: This allows for milder reaction conditions when attaching complex amines (e.g., piperazines, anilines) to the scaffold, preserving sensitive functional groups.
Experimental Protocol: Comparative
Efficiency
This protocol validates the enhanced reactivity of the 5-F analog.
Objective: Synthesize a kinase inhibitor precursor via displacement of the C6-Chloride.
-
Preparation:
-
Vessel A: Dissolve 1.0 eq of 6-Chloro-5-fluoropyridine-3-carboxamide in anhydrous DMSO (0.2 M).
-
Vessel B: Dissolve 1.0 eq of 6-Chloropyridine-3-carboxamide in anhydrous DMSO (0.2 M).
-
-
Nucleophile Addition: Add 1.2 eq of 4-methylpiperazine and 2.0 eq of DIPEA (base) to both vessels.
-
Reaction:
-
Heat both vessels to 80°C .
-
Monitor: Check via LC-MS at 1 hour and 4 hours.
-
-
Results Interpretation:
-
Vessel A (5-F): Expect >90% conversion within 1-2 hours due to inductive activation.
-
Vessel B (Non-F): Expect <50% conversion or require higher temperature (120°C) to drive completion.
-
Visualization: Reactivity Workflow
[4][5][6]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
- Blair, J. A., et al. (2000). Structure-activity relationships of novel pyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 10(8), 811-814. (Contextual citation for pyridine carboxamide scaffolds).
Sources
A Comparative Guide to In Vitro Enzyme Inhibition Assays: Characterizing "6-Chloro-5-fluoropyridine-3-carboxamide" Against Bacterial DNA Gyrase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the inhibitory potential of "6-Chloro-5-fluoropyridine-3-carboxamide" against bacterial DNA gyrase. Given the established activity of pyridine-3-carboxamide scaffolds against this essential bacterial enzyme, we will use DNA gyrase as a primary target for elucidating the compound's mechanism and potency.[1][2][3][4] This document offers a comparative analysis with well-characterized inhibitors, detailed experimental protocols, and insights into data interpretation, ensuring scientific integrity and a self-validating experimental design.
Introduction: The Rationale for Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[5] This enzyme is essential for bacterial survival and is absent in higher eukaryotes, making it an attractive and validated target for antibacterial drug development.[6] The pyridine-3-carboxamide scaffold has been identified in novel inhibitors of the ATPase sub-unit of DNA gyrase, providing a strong rationale for investigating "6-Chloro-5-fluoropyridine-3-carboxamide" as a potential inhibitor of this enzyme.[2][3]
This guide will compare our compound of interest with two classes of established DNA gyrase inhibitors:
-
Fluoroquinolones (e.g., Ciprofloxacin): These are broad-spectrum antibiotics that target the GyrA subunit of DNA gyrase, trapping the enzyme-DNA complex and leading to double-strand DNA breaks.[7][8][9]
-
Aminocoumarins (e.g., Novobiocin): This class of antibiotics inhibits the ATPase activity of the GyrB subunit, preventing the energy-dependent DNA supercoiling.[10][11][12]
Comparative Inhibitor Mechanisms
A fundamental understanding of how different inhibitors interact with DNA gyrase is critical for interpreting assay results.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice. For a 30 µL final volume, combine:
-
Assay Buffer (5X): 6 µL (Final 1X: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin). * Relaxed pBR322 DNA (0.5 µg/µL): 1 µL. * Test Compound (in DMSO) or DMSO control: 1 µL.
-
Nuclease-free water: to a volume of 27 µL.
-
-
Enzyme Addition: Add 3 µL of E. coli DNA gyrase (e.g., 1 U/µL) to each reaction tube. One unit (U) is typically defined as the amount of enzyme required to supercoil 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes. [13]
-
Reaction Termination: Stop the reaction by adding 6 µL of 6X Stop Buffer and Loading Dye (e.g., 30% glycerol, 1.2% SDS, 0.05% bromophenol blue). [13]
-
Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% (w/v) agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100V until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization and Analysis: Visualize the DNA bands under UV illumination. The relaxed plasmid DNA will migrate slower than the supercoiled DNA. Quantify the band intensities to determine the percentage of inhibition relative to the DMSO control.
DNA Gyrase ATPase Assay
This assay measures the hydrolysis of ATP by the GyrB subunit, which is essential for the supercoiling activity. It is particularly useful for identifying inhibitors that target the ATPase domain, such as novobiocin. A common method is a coupled-enzyme assay where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. [14]
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the following reaction mix (final volume 100 µL):
-
Assay Buffer (5X): 20 µL (Final 1X: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EDTA, 5 mM DTT, 10% glycerol). [14] * Linear pBR322 DNA (1 µg/µL): 3 µL (as a stimulator). [14] * Phosphoenolpyruvate (PEP, 80 mM): 1 µL. [14] * Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH): 1.5 µL. [14] * NADH (20 mM): 2 µL. [14] * Test Compound (in DMSO) or DMSO control: 10 µL.
-
Nuclease-free water: to a volume of 93.3 µL.
-
-
Enzyme Addition: Add 10 µL of E. coli DNA gyrase (e.g., 500 nM stock for a final concentration of 50 nM). [14]
-
Initiation and Measurement: Initiate the reaction by adding 6.7 µL of ATP (30 mM stock). Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm at 25°C for 10-20 minutes. [14]
-
Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition by comparing the rates of the test compound wells to the DMSO control.
Comparative Data Analysis and Interpretation
The primary metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Comparative IC50 Values for DNA Gyrase Inhibition
| Compound | Target Subunit (Mechanism) | Supercoiling Assay IC50 (µM) | ATPase Assay IC50 (µM) |
| 6-Chloro-5-fluoropyridine-3-carboxamide | GyrB (Hypothesized ATPase inhibitor) | 5.2 | 7.8 |
| Ciprofloxacin | GyrA (Cleavage complex stabilization) | 2.6 [15] | >100 |
| Novobiocin | GyrB (Competitive ATPase inhibitor) | 0.5 [15] | 0.9 |
Note: The data for "6-Chloro-5-fluoropyridine-3-carboxamide" is hypothetical for illustrative purposes.
Interpretation of Results:
-
A low IC50 value in the supercoiling assay indicates potent inhibition of the overall enzymatic function.
-
If a compound shows a low IC50 in the ATPase assay, it strongly suggests that its mechanism of action is through the inhibition of the GyrB subunit's ATPase activity.
-
Ciprofloxacin, as expected, is a potent inhibitor in the supercoiling assay but shows little to no activity in the ATPase assay, confirming its different mechanism of action. [15]* Novobiocin demonstrates potent inhibition in both assays, consistent with its role as an ATPase inhibitor. [15]* The hypothetical data for "6-Chloro-5-fluoropyridine-3-carboxamide" suggests it is a moderately potent inhibitor of DNA gyrase, likely acting through the inhibition of the ATPase domain, similar to novobiocin but with lower potency.
Conclusion and Future Directions
This guide outlines a robust and self-validating methodology for the in vitro characterization of "6-Chloro-5-fluoropyridine-3-carboxamide" as a potential bacterial DNA gyrase inhibitor. By employing both supercoiling and ATPase assays and comparing the results with known inhibitors like ciprofloxacin and novobiocin, researchers can gain significant insights into the compound's potency and mechanism of action.
Further studies should include determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic analyses and assessing the compound's activity against a panel of wild-type and resistant bacterial strains to evaluate its potential as a novel antibacterial agent.
References
-
ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
- Gellert, M., O'Dea, M. H., Itoh, T., & Tomizawa, J. I. (1976). Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase. Proceedings of the National Academy of Sciences, 73(12), 4474-4478.
- Burlison, J. A., Neckers, L., Smith, A. B., & Blagg, B. S. (2006). Novobiocin: redesigning a DNA gyrase inhibitor for selective inhibition of Hsp90. Journal of the American Chemical Society, 128(47), 15529-15536.
-
White Rose Research Online. (2019, July 9). New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. Retrieved from [Link]
- ResearchGate. (n.d.). DNA gyrase was potently inhibited by novobiocin (A) and ciprofloxacin.... Retrieved from a figure within a research article on ResearchGate. (Specific article details not fully provided in search result).
- Yule, I. A., Czaplewski, L. G., Pommier, S., Davies, D. T., Narramore, S. K., & Fishwick, C. W. (2014). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: Structure based design, synthesis, SAR and antimicrobial activity. European Journal of Medicinal Chemistry, 86, 31-38.
- Sugino, A., Higgins, N. P., & Cozzarelli, N. R. (1976). Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase. Mutant selection tables for E. coli and Salmonella.
- May, J. M., Sherman, D. J., Michael, B., & Kahne, D. (2018). The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport. Journal of the American Chemical Society, 140(22), 6769-6772.
- BenchChem. (2025, January 27). Comprehensive Overview of the E.
-
PubMed. (2014, October 30). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity. Retrieved from [Link]
-
Inspiralis Limited. (n.d.). E. coli Gyrase Supercoiling Assay Kits. Retrieved from [Link]
-
ProFoldin. (n.d.). Gel-based E. coli gyrase supercoiling assay. Retrieved from [Link]
-
MoBiTec. (n.d.). P. aeruginosa Gyrase DNA Supercoiling Assay Kit Plus (enzyme included). Retrieved from [Link]
-
PubMed. (2019, August 15). New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. Retrieved from [Link]
- Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(10), 5200-5205.
- ASM Journals. (2023, October 5). Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Microbiology Spectrum.
- ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits.... Retrieved from a figure within a research article on ResearchGate. (Specific article details not fully provided in search result).
-
ResearchGate. (n.d.). New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase | Request PDF. Retrieved from [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Cold Spring Harbor perspectives in medicine, 4(5), a015339.
- Vashistha, A., & Hiasa, H. (2021). DNA Gyrase as a Target for Quinolones. Molecules, 26(16), 4889.
-
Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). DNA gyrase supercoiling inhibition assay. Retrieved from [Link]
- Hsieh, T. J., Ma, C., & Lavoie, E. J. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 48(10), 3848-3854.
-
Amerigo Scientific. (n.d.). DNA Gyrase: Structure, Function, and Its Role in Research and Industry. Retrieved from [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
- Maxwell, A., & Lawson, D. M. (2003). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic acids research, 31(22), e142.
-
PMC. (2024, May 15). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]
-
Medicines for Malaria Venture. (2024, August 15). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]
-
PMC. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from [Link]
-
Blue Frog Scientific. (2025, March 7). CCPD: A Potential Safer Alternative to 6PPD for the Environment. Retrieved from [Link]
-
MDPI. (2023, January 23). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
-
PMC. (2012, October 10). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. Retrieved from [Link]
-
BindingDB. (n.d.). BDBM765931. Retrieved from [Link]
-
Chemistry World. (2020, March 27). Potent coronavirus drug candidate designed using 3D structure of key viral enzyme. Retrieved from [Link]
-
ResearchGate. (2017, November 17). (PDF) Novel Anti-tubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure Activity Relationship and Target Identification Studies. Retrieved from [Link]
Sources
- 1. New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: Structure based design, synthesis, SAR and antimicrobial activity - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cbioc.com [cbioc.com]
- 6. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novobiocin and coumermycin inhibit DNA supercoiling catalyzed by DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. inspiralis.com [inspiralis.com]
- 15. researchgate.net [researchgate.net]
Reactivity comparison of 6-chloro vs 6-fluoro substituted pyridines in nucleophilic substitution
Comparative Guide: 6-Fluoro vs. 6-Chloro Pyridines in Nucleophilic Aromatic Substitution ( )
Executive Summary
In the context of Nucleophilic Aromatic Substitution (
This guide analyzes the mechanistic "Element Effect," provides quantitative reactivity data, and outlines optimized protocols for leveraging these differences in medicinal chemistry and process development.
Mechanistic Principles: The "Element Effect"
To understand the reactivity divergence, one must look beyond bond dissociation energies (BDE). While the C-F bond (
The Kinetic Driver
The
-
Step 1 (Rate-Determining): Nucleophilic attack at the C6 position disrupts aromaticity and forms a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Step 2 (Fast): Re-aromatization and expulsion of the halide leaving group.
Why Fluorine Wins:
-
Inductive Stabilization (-I Effect): Fluorine is the most electronegative element. It strongly withdraws electron density from the C6 carbon, lowering the energy of the transition state for nucleophilic attack.
-
Intermediate Stabilization: The highly polarized C-F bond stabilizes the negative charge accumulation in the Meisenheimer complex more effectively than the less electronegative C-Cl bond.
Since Step 1 is rate-limiting, the stabilization provided by fluorine accelerates the overall reaction rate, rendering the strength of the C-F bond irrelevant to the kinetics.
Visualization: Mechanistic Pathway
Figure 1: The
Comparative Reactivity Analysis
The following data highlights the practical implications of substituting Chlorine with Fluorine at the 6-position (chemically equivalent to the 2-position in mono-substituted systems).
Quantitative Rate Comparison
Experimental data confirms a massive kinetic advantage for fluoropyridines.[6][7][11]
| Parameter | 6-Fluoro Pyridine | 6-Chloro Pyridine | Relative Rate ( |
| Leaving Group Ability ( | Excellent | Moderate | ~320 : 1 (F : Cl) [1, 2] |
| C-X Bond Energy | 116 kcal/mol (Strong) | 81 kcal/mol (Weaker) | N/A (Not RDS) |
| Reaction Temperature | 25°C - 60°C | 80°C - 140°C | F allows milder conditions |
| Typical Yields | >90% | 50-80% (varies by substrate) | F minimizes thermal byproducts |
Data Source: Comparative kinetics with sodium ethoxide in ethanol [1].
Selectivity in Poly-Halogenated Systems
In substrates containing both chloro and fluoro substituents (e.g., 2-chloro-6-fluoropyridine), the nucleophile will exclusively attack the C-F bond under standard
Experimental Protocols
Protocol A: High-Efficiency Substitution on 6-Fluoropyridine
Objective: Synthesis of 6-alkoxy/amino-pyridines under mild conditions.
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
). -
Reagents:
-
Substrate: 6-Fluoropyridine derivative (1.0 equiv).
-
Nucleophile: Amine (1.2 equiv) or Alcohol (1.2 equiv).
-
Base:
(2.0 equiv) for amines; (1.2 equiv) for alcohols. -
Solvent: DMF or DMSO (0.5 M concentration).
-
-
Procedure:
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Forcing Substitution on 6-Chloropyridine
Objective: Substitution when the fluoro-analog is unavailable or cost-prohibitive.
-
Setup: High-pressure vial or reflux setup.
-
Reagents:
-
Substrate: 6-Chloropyridine derivative (1.0 equiv).
-
Nucleophile: Amine (2-5 equiv) or Alkoxide (2 equiv).
-
Base:
(2.0 equiv) or DIPEA (3.0 equiv). -
Solvent: NMP or DMSO (high boiling point required).
-
-
Procedure:
-
Combine reagents in the vial.
-
Heat to 100°C – 140°C for 12–24 hours.
-
Critical: Monitor for hydrolysis of the chloride (formation of pyridone) due to trace water at high temps.
-
-
Workup: Standard extraction. Column chromatography is frequently required to separate unreacted starting material.
Decision Framework for Process Chemists
Use this logic flow to select the appropriate starting material for your synthesis.
Figure 2: Decision matrix for selecting between Chloro- and Fluoro-pyridines based on availability, nucleophile strength, and thermal stability.
References
-
Reaction of 2-fluoropyridine with NaOEt in EtOH is 320 times faster than 2-chloropyridine. Source: Journal of the American Chemical Society (via ACS.org). URL:[Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Source: Organic & Biomolecular Chemistry (RSC).[4] URL:[Link]
-
Nucleophilic Aromatic Substitution: Mechanism and Leaving Group Ability. Source: Chemistry LibreTexts.[13] URL:[Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
